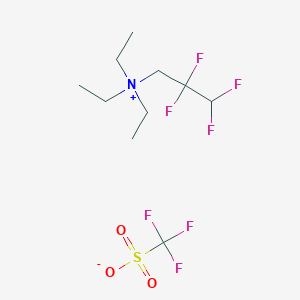
2,2,3,3-Tetrafluoropropyl triethylammonium triflate
説明
“2,2,3,3-Tetrafluoropropyl triethylammonium triflate” is a chemical compound with the CAS Number: 1330184-85-4 . It has a molecular weight of 365.31 . The IUPAC name for this compound is N,N,N-triethyl-2,2,3,3-tetrafluoro-1-propanaminium trifluoromethanesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18F4N.CHF3O3S/c1-4-14(5-2,6-3)7-9(12,13)8(10)11;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3; (H,5,6,7)/q+1;/p-1 . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Synthesis and Chemical Transformations
Perfluoropropenyl Azide Synthesis : Perfluoropropenyl azide is produced through the reaction of perfluoropropene with triethylammonium azide. This compound decomposes into nitrogen and perfluoro-(2-methyl-2H-azirine), with potential applications in chemical synthesis (Banks & Moore, 1966).
Electrolysis Applications : Tetra-alkyl-ammonium-sulfonic acid ionic liquid electrolytes, which may include compounds similar to 2,2,3,3-tetrafluoropropyl triethylammonium triflate, show promise in water electrolysis, producing high current densities and efficiencies (Fiegenbaum et al., 2013).
Lewis Acid Catalysts : Compounds like scandium trifluoromethanesulfonate (triflate), which is similar in function, are used as Lewis acid catalysts in acylation of alcohols and esterification, suggesting potential applications of tetrafluoropropyl triethylammonium triflate in similar chemical processes (Ishihara et al., 1996).
Materials Science and Electrochemistry
Lithium-Sulfur Battery Improvement : Organofluorine compounds, structurally related to 2,2,3,3-tetrafluoropropyl triethylammonium triflate, have been used to improve the capacity retention and coulombic efficiency in lithium-sulfur batteries, indicating a potential application area for the compound in battery technology (Azimi et al., 2013).
Ionic Liquid Media Study : Studies involving triethylammonium triflate reveal its role in hydrogen bonding within protic ionic liquids. These insights are crucial for understanding the compound's behavior in organized aqueous ionic liquid media, which has implications in various industrial and scientific applications (Paschek et al., 2015).
Safe Electrolytes for Lithium-Ion Batteries : Research on new mixtures including compounds similar to 2,2,3,3-tetrafluoropropyl triethylammonium triflate shows potential for use as safe electrolytes in lithium-ion batteries. This application is promising for enhancing battery safety and performance (Liu et al., 2016).
特性
IUPAC Name |
triethyl(2,2,3,3-tetrafluoropropyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F4N.CHF3O3S/c1-4-14(5-2,6-3)7-9(12,13)8(10)11;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLGOBSMJLBDLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl triethylammonium triflate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



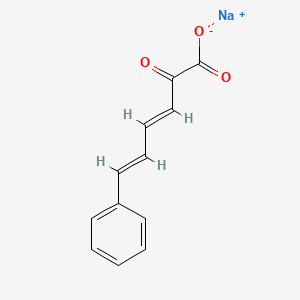
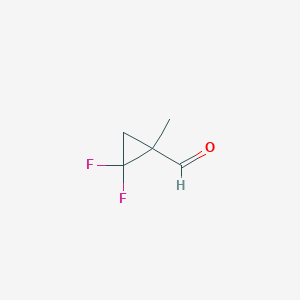
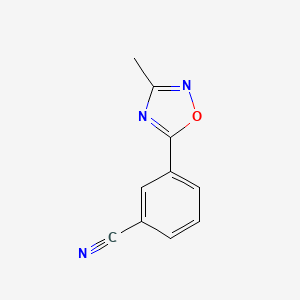
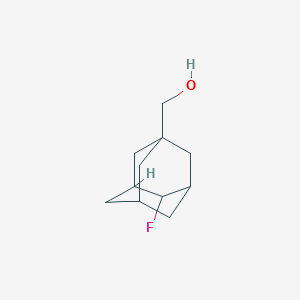
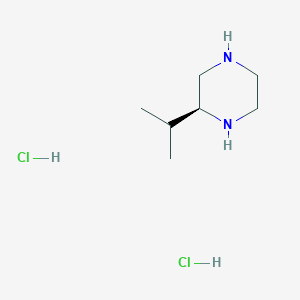
![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)
![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)
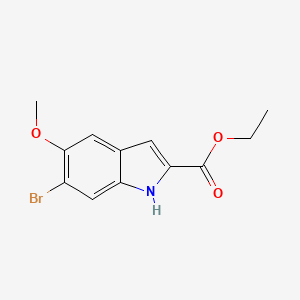

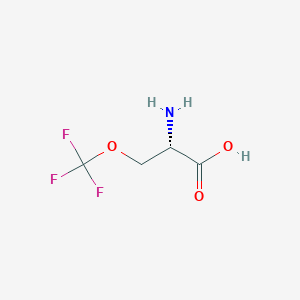


![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)
